5-AMINO-2-MERCAPTOTHIAZOLE-4-CARBOXAMIDE
Description
Fundamental Significance of Thiazole (B1198619) Heterocycles in Organic Chemistry
Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom at positions 1 and 3 of the ring, respectively. This structural motif is of profound importance in organic and medicinal chemistry. researchgate.net The thiazole ring is planar and aromatic, a result of the delocalization of pi-electrons across the ring, which imparts significant stability. sigmaaldrich.com This aromaticity is a key feature, influencing the compound's reactivity and physical properties. nih.gov
The presence of both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom gives the thiazole nucleus a unique electronic profile. This allows for a wide range of chemical reactions, including electrophilic and nucleophilic substitutions, making it a versatile scaffold in synthetic chemistry. sigmaaldrich.comnih.gov Thiazole and its derivatives are not merely synthetic curiosities; they are integral components of numerous biologically active natural products, most notably thiamine (B1217682) (Vitamin B1) and penicillins. researchgate.netbldpharm.com The widespread presence of the thiazole core in various pharmacologically important molecules underscores its status as a "privileged scaffold" in drug discovery. mdpi.com Researchers have extensively explored thiazole derivatives for a vast array of therapeutic applications, driven by their demonstrated biological activities. semanticscholar.org
Contextualizing 5-Amino-2-Mercaptothiazole-4-Carboxamide within Thiazole Chemistry
Within the vast family of thiazole derivatives, this compound emerges as a highly functionalized and strategic synthetic intermediate. Its structure is characterized by three key functional groups attached to the thiazole core: an amino group at position 5, a mercapto (thiol) group at position 2, and a carboxamide group at position 4. The presence of these multiple reactive sites makes it a valuable building block for the construction of more complex heterocyclic systems.
The primary role of this compound in contemporary research is as a precursor for the synthesis of fused heterocyclic compounds, particularly thiazolo[4,5-d]pyrimidines. researchgate.net Thiazolo[4,5-d]pyrimidines are isosteres of purines, a class of molecules fundamental to life (e.g., adenine (B156593) and guanine (B1146940) in DNA). This structural similarity makes them prime candidates for investigation as potential modulators of biological pathways. An efficient synthesis reported in the literature involves the use of aminocyanoacetamide as a starting material to produce 5-aminothiazole-4-carboxamide (B1282440) with a high total yield of 79%. researchgate.net This highlights the compound's utility in creating complex molecular architectures of significant interest.
Scope and Research Imperatives for this compound
The research imperative for this compound is almost exclusively driven by its application in the synthesis of novel compounds with potential therapeutic value. The ability to use this compound to readily construct thiazolo[4,5-d]pyrimidine (B1250722) systems provides a direct route to new chemical entities that can be screened for a wide range of biological activities.
The development of new anticancer agents is a significant driver for research involving this scaffold. For instance, the core structure of 2-aminothiazole-5-carboxamide is a key component of the multi-targeted kinase inhibitor Dasatinib, a drug used in the treatment of chronic myelogenous leukemia (CML). mdpi.com This successful clinical application provides a strong rationale for the synthesis of new analogues. Research has shown that derivatives of 2-aminothiazole-5-carboxylic acid phenylamide exhibit anti-proliferative effects on human leukemia cells. mdpi.com Furthermore, derivatives of 2-mercaptobenzothiazole (B37678) have been investigated for their potential as antifungal, antibacterial, and anti-inflammatory agents. nih.gov The ongoing need for new and more effective drugs to combat diseases fuels the continued exploration of synthetic pathways that utilize versatile intermediates like this compound.
Chemical Data and Synthesis
Below are tables summarizing key properties of this compound and a representative synthetic approach.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 5-Amino-2-sulfanyl-1,3-thiazole-4-carboxamide |
| CAS Number | 52868-63-0 bldpharm.com |
| Molecular Formula | C₄H₄N₂OS₂ |
| Molecular Weight | 176.22 g/mol |
| Appearance | Solid |
| Key Functional Groups | Thiazole, Amine, Thiol (Mercapto), Amide |
Note: Physical properties like melting point and solubility can vary based on purity and experimental conditions and are not consistently reported across public literature.
Table 2: Example of a Synthetic Route for a Related Thiazole Carboxamide
| Step | Description | Reactants | Outcome | Reference |
|---|---|---|---|---|
| 1 | Ring Formation | Aminocyanoacetamide, Carbon Disulfide, Sodium Hydroxide | Formation of an intermediate sodium salt. | researchgate.net |
| 2 | Alkylation | Intermediate salt, Methyl Iodide | Yields 2-methylthio-5-aminothiazole-4-carboxamide. | researchgate.net |
| 3 | Reduction | 2-methylthio-5-aminothiazole-4-carboxamide, Raney Nickel | Reduction of the methylthio group to yield 5-aminothiazole-4-carboxamide. | researchgate.net |
This table outlines a high-yield (79% total) synthesis for a closely related precursor, demonstrating a common strategy for forming the aminothiazole carboxamide core.
Mentioned Compounds
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Thiazole |
| Thiamine (Vitamin B1) |
| Penicillin |
| Thiazolo[4,5-d]pyrimidine |
| Adenine |
| Guanine |
| Aminocyanoacetamide |
| Dasatinib |
| 2-Aminothiazole-5-carboxylic acid phenylamide |
| 2-Mercaptobenzothiazole |
| Carbon Disulfide |
| Sodium Hydroxide |
| Methyl Iodide |
| 2-Methylthio-5-aminothiazole-4-carboxamide |
| Raney Nickel |
Structure
3D Structure
Properties
CAS No. |
52868-63-0 |
|---|---|
Molecular Formula |
C4H5N3OS2 |
Molecular Weight |
175.2 g/mol |
IUPAC Name |
5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H5N3OS2/c5-2(8)1-3(6)10-4(9)7-1/h6H2,(H2,5,8)(H,7,9) |
InChI Key |
RATXLXUSEOETQE-UHFFFAOYSA-N |
SMILES |
C1(=C(SC(=S)N1)N)C(=O)N |
Canonical SMILES |
C1(=C(SC(=S)N1)N)C(=O)N |
Other CAS No. |
52868-63-0 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Amino 2 Mercaptothiazole 4 Carboxamide
Historical and Seminal Preparative Routes for 5-Amino-2-Mercaptothiazole-4-Carboxamide
The synthesis of substituted thiazoles has been a subject of extensive research for over a century, with the Hantzsch thiazole (B1198619) synthesis, first reported in 1887, standing as a foundational method. nih.govtandfonline.com This classical approach typically involves the condensation of α-halocarbonyl compounds with thioamides or thioureas. nih.govclockss.org Early syntheses of related 5-aminothiazole derivatives often relied on the cyclization of α-acylamino-α-thiocarbamoylacetamides. For instance, heating these precursors in polyphosphoric acid was shown to produce 5-aminothiazole-4-carboxylates and their corresponding carboxamides in excellent yields. researchgate.net Another established route involves the reaction of aminocyanoacetamide with carbon disulfide. A notable method involves refluxing a solution of aminocyanoacetamide in methanol (B129727) with carbon disulfide, which upon cooling, yields crystalline this compound. researchgate.net This straightforward, two-component cyclization represents a key seminal route to the title compound, valued for its simplicity and use of readily available starting materials.
One-Pot and Multicomponent Synthesis Strategies
To enhance synthetic efficiency and reduce waste from intermediate purification steps, one-pot and multicomponent reactions (MCRs) have become a major focus in modern organic synthesis. clockss.orgbepls.com For this compound and its esters, a one-pot synthesis has been developed involving the reaction of hydrogen sulfide (B99878) with a mixture of an alkyl 2-cyano-2-oximinoacetate and a trialkyl orthoformate in pyridine. researchgate.net This process is instrumental as it involves the in-situ reduction of the oximino group to an imino group, which is then trapped by the orthoformate, facilitating the cyclization. researchgate.net
Multicomponent strategies for related thiazole structures often employ the Hantzsch reaction principle in a single pot. For example, aromatic methyl ketones can be converted to 2-aminothiazole (B372263) derivatives in a one-pot α-bromination/cyclization process by reacting them with thiourea (B124793) in the presence of copper(II) bromide. clockss.org Similarly, MCRs involving aminoazoles, aldehydes, and various CH-acids are common for building fused heterocyclic systems. frontiersin.org While not all MCRs directly yield the title compound, they establish versatile platforms that could be adapted for its synthesis.
Stepwise Cyclization and Functionalization Approaches
Stepwise approaches offer precise control over the introduction of functional groups and the formation of the heterocyclic core.
Thiazole Ring Formation Mechanisms
The formation of the 2-aminothiazole ring is often explained by several key mechanisms, with the Hantzsch and Gewald reactions being paramount.
Hantzsch Synthesis: This is the most traditional method, involving the reaction between an α-haloketone and a thiourea. nih.gov For the title compound, a relevant precursor would be an α-halo-β-keto-amide, which would cyclize with thiourea. The mechanism involves initial S-alkylation of the thiourea by the α-halocarbonyl, followed by intramolecular cyclization and dehydration to form the thiazole ring.
Gewald Reaction: The Gewald reaction is another powerful tool for synthesizing polysubstituted thiophenes, and a modified version can lead to thiazoles. beilstein-journals.orgnih.govworktribe.comwikipedia.org The reaction typically involves a ketone, an activated nitrile (like cyanoacetamide), and elemental sulfur in the presence of a base. wikipedia.org The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur to form a sulfur-adduct, which then undergoes cyclization and tautomerization to yield the final 2-aminothiophene. wikipedia.org The formation of a thiazole instead of a thiophene (B33073) is dependent on the specific substrates and reaction conditions, particularly the substitution pattern on the nitrile precursor. beilstein-journals.org A plausible pathway to this compound could start from aminocyanoacetamide and carbon disulfide, which acts as both the sulfur source and the C2 component of the thiazole ring. researchgate.net
Selective Derivatization of the 5-Amino, 2-Mercapto, and 4-Carboxamide Moieties
Once the this compound core is synthesized, its functional groups can be selectively modified to create a diverse range of derivatives.
2-Mercapto Group: The 2-mercapto group exists in tautomeric equilibrium with the thiazole-2(3H)-thione form. wikipedia.org This group is readily S-alkylated. For instance, S-alkylation with various (ethenyl/ethynyl)methyl bromides can be achieved under phase-transfer catalyzed conditions. researchgate.net Nucleophilic substitution using benzyl (B1604629) halides in the presence of a base is a common method for synthesizing 2-benzylsulfanyl derivatives. nih.gov Oxidation of the resulting thioethers can produce the corresponding sulfones. wikipedia.org
5-Amino Group: The 5-amino group can undergo standard reactions typical of aromatic amines. It can be acylated to form amides or can be a key nucleophile in the construction of fused heterocyclic systems, such as thiazolo[5,4-d]pyrimidines. researchgate.net For example, N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]-amino)]-1,3-thiazole-5-carboxamide (Dasatinib) is a prominent anti-cancer drug synthesized from a 2-aminothiazole-5-carboxamide core, highlighting the importance of derivatizing this amino group. semanticscholar.org
4-Carboxamide Moiety: The carboxamide group is generally more stable but can be hydrolyzed under harsh conditions. More commonly, its precursor, the 4-carboxylate ester, is used in synthesis and then converted to the primary amide at a later stage. The synthesis of Dasatinib, for instance, involves the coupling of a 2-aminothiazole-5-carboxylic acid with an aniline (B41778) derivative. semanticscholar.org
Green Chemistry Principles and Sustainable Synthesis of this compound
Modern synthetic chemistry emphasizes the use of environmentally benign methods. nih.govresearchgate.netresearchgate.net For thiazole synthesis, this includes the use of green solvents like water or ethanol, solvent-free conditions, microwave or ultrasound irradiation to reduce reaction times, and the use of reusable catalysts. bepls.comnih.govnih.gov
A reported synthesis of this compound from aminocyanoacetamide and carbon disulfide is noted as being environmentally friendly and suitable for industrial production, achieving a high total yield of 79% over two steps. researchgate.net Green approaches to related thiazoles often focus on catalyst-free multicomponent reactions in aqueous media or the use of recyclable catalysts, such as silica-supported tungstosilisic acid, for one-pot syntheses. bepls.comresearchgate.net The use of ultrasound has also been shown to be effective, offering mild reaction conditions, rapid synthesis, and high yields with the potential for catalyst reuse. nih.gov
Comparative Analysis of Synthetic Efficiency, Yields, and Regioselectivity
The choice of synthetic route is often a trade-off between yield, efficiency, cost, and control over isomer formation (regioselectivity).
Regioselectivity is a critical concern in thiazole synthesis. In the Hantzsch synthesis, the reaction of an unsymmetrical α-haloketone with a thioamide can potentially lead to two different isomers. However, the condensation of α-halogenoketones with N-monosubstituted thioureas typically leads exclusively to 2-(N-substituted amino)thiazoles in neutral solvents, but can form mixtures under acidic conditions. rsc.org For the title compound, the symmetry of the C2 source (like carbon disulfide) and the nature of the three-carbon backbone precursor dictates the regiochemical outcome, often leading to a single, well-defined product.
Table 1: Comparison of Synthetic Methods for this compound and Related Structures
| Method | Starting Materials | Key Reagents/Conditions | Yield | Advantages | Disadvantages | Reference |
| Stepwise Cyclization | Aminocyanoacetamide, Carbon Disulfide | 1. CS₂, Methanol, reflux; 2. H₂O₂/NH₃·H₂O | 79% (overall) | High yield, environmentally friendly, scalable | Two distinct steps required | researchgate.net |
| One-Pot Synthesis (Ester) | Alkyl 2-cyano-2-oximinoacetate, Trialkyl orthoformate | Hydrogen sulfide, Pyridine | Not specified | One-pot procedure, avoids isolation of intermediates | Yield not reported for carboxamide | researchgate.net |
| One-Pot Hantzsch (Related) | Aromatic methyl ketones, Thiourea | Copper(II) bromide, Ethanol, reflux | 68-90% | High yields, readily available starting materials, one-pot | Not directly for the title compound | clockss.org |
| Green Synthesis (Related) | 3-(bromoacetyl)-4-hydroxy-2H-pyran-2-one, Thiourea, Benzaldehydes | Silica supported tungstosilisic acid, Ultrasound | 79-90% | Green, reusable catalyst, high yields | Multi-component, complex starting material | bepls.comresearchgate.net |
Chemical Transformations and Reactivity of 5 Amino 2 Mercaptothiazole 4 Carboxamide
Reactions at the Mercapto (S-2) Position
The sulfur atom at the C-2 position is a key site for functionalization. Its reactivity is influenced by the phenomenon of thiol-thione tautomerism.
The mercapto group of 5-amino-2-mercaptothiazole-4-carboxamide and its derivatives readily undergoes S-alkylation with various alkylating agents. For instance, the reaction of related alkyl 5-amino-2-mercaptothiazole-4-carboxylates with electrophiles like (ethenyl/ethynyl)methyl bromides proceeds efficiently under phase-transfer catalysis conditions to yield the corresponding S-alkylated products. researchgate.net This method is effective for introducing groups such as allyl or propargyl onto the sulfur atom. researchgate.net
These S-alkylation reactions are regioselective, occurring specifically at the exocyclic sulfur atom rather than the ring nitrogen, which is a common characteristic for 2-mercaptothiazole (B1225461) systems. researchgate.net The resulting 2-(alkylthio)thiazole derivatives are stable compounds that can be isolated and used in further synthetic steps.
S-acylation of the mercapto group can also be achieved, leading to the formation of thioesters. These reactions are analogous to those seen in other mercapto-substituted heterocyclic compounds, such as 2-mercaptobenzothiazole (B37678) (MBT), where S-acyl derivatives have been synthesized and studied. nih.gov
Table 1: Examples of S-Alkylation Reactions on 2-Mercaptothiazole Derivatives
| Reactant | Reagent | Conditions | Product |
|---|---|---|---|
| Ethyl 5-amino-2-mercaptothiazole-4-carboxylate | Allyl bromide | Phase-transfer catalysis | Ethyl 5-amino-2-(allylthio)thiazole-4-carboxylate |
| Ethyl 5-amino-2-mercaptothiazole-4-carboxylate | Propargyl bromide | Phase-transfer catalysis | Ethyl 5-amino-2-(propargylthio)thiazole-4-carboxylate |
This compound exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (5-amino-4-carboxamidothiazole-2(3H)-thione). jocpr.comwikipedia.org Theoretical and experimental studies on analogous 2-mercapto-substituted heterocycles, such as 2-mercaptoimidazole (B184291) and 2-mercaptobenzothiazole, consistently show that the thione tautomer is the predominant form in both the solid state and in solution. jocpr.comwikipedia.orgresearchgate.netsioc-journal.cn
The proton transfer between the two forms can be facilitated by solvents like water or methanol (B129727), which can lower the activation energy for the tautomerization process through the formation of hydrogen-bonded complexes. researchgate.netsioc-journal.cn However, even in solution, the equilibrium heavily favors the thione structure. researchgate.netresearchgate.net
This tautomerism has significant chemical implications. The S-alkylation and S-acylation reactions discussed previously occur on the thiol tautomer, which, although less abundant, is highly nucleophilic. The predominance of the thione form influences the spectroscopic characteristics of the compound. The migration of the double bond involved in the tautomerism results in notable changes in electronic spectra. jocpr.com
The mercapto group is susceptible to oxidation. A common oxidative transformation for thiols is the formation of a disulfide bridge. In a reaction analogous to the oxidation of 2-mercaptobenzothiazole, this compound can be oxidized to its corresponding disulfide, bis(5-amino-4-carbamoylthiazol-2-yl) disulfide. wikipedia.orgdtic.mil This reaction can be promoted by various oxidizing agents, including oxygen, hydrogen peroxide, or iodine. dtic.milresearchgate.net
The resulting disulfide can, in turn, undergo further reactions. For example, it can react with other thiols, such as cysteine, in a disulfide exchange reaction. This process involves the reduction of the disulfide back to the thiol and the formation of a mixed disulfide. researchgate.net This reactivity highlights the potential for the mercapto group to participate in redox processes.
Reactions at the Amino (N-5) Position
The primary amino group at the C-5 position is a versatile handle for introducing a wide range of substituents and for constructing new ring systems.
The N-5 amino group exhibits typical reactivity for a primary aromatic/heterocyclic amine. It can be readily acylated with acylating agents like acid chlorides or anhydrides to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. nih.gov
Alkylation of the amino group can also be achieved, though care must be taken to control regioselectivity, as the ring nitrogens and the mercapto group are also potential sites for alkylation. nih.gov
Condensation reactions with carbonyl compounds are a particularly useful transformation. For instance, the amino group can react with orthoesters, such as triethyl orthoformate, to form ethoxymethyleneamino derivatives. researchgate.net It can also condense with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of heterocyclic synthesis, as seen in the condensation of o-aminothiophenols with aldehydes to form benzothiazoles, a reaction pathway analogous to what would be expected for this compound. mdpi.commdpi.com
Table 2: Examples of Functionalization Reactions at the Amino Group
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl chloride | N-acetyl derivative |
| Sulfonylation | Benzenesulfonyl chloride | N-benzenesulfonamide derivative nih.gov |
| Condensation | Benzaldehyde | Schiff base (imine) mdpi.com |
As a primary heteroaromatic amine, the 5-amino group can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) at low temperatures. researchgate.netuobaghdad.edu.iq The resulting diazonium salt is a highly reactive intermediate.
This diazonium salt can then be subjected to coupling reactions with electron-rich aromatic or heterocyclic compounds, such as phenols, naphthols, or aromatic amines, to form highly colored azo derivatives. researchgate.netuobaghdad.edu.iqnih.gov This classic diazo coupling reaction is a powerful method for synthesizing a diverse array of azo compounds, which have applications as dyes and pigments. The synthesis of azo dyes from related heterocyclic amines like 2-aminobenzothiazole (B30445) and 2-amino-1,3,4-thiadiazoles is well-established. researchgate.netresearchgate.net
Reactions at the Carboxamide (C-4) Moiety
The carboxamide group at the C-4 position of the thiazole (B1198619) ring is a key site for synthetic modifications, enabling the introduction of diverse functionalities and the construction of fused heterocyclic systems.
Hydrolysis and Amidation Reactions
The carboxamide functional group (-CONH2) can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, although specific studies on this compound are not extensively detailed in the provided search results. However, the general reactivity of amides suggests this transformation is feasible.
Amidation reactions, which involve the coupling of a carboxylate with an amine, represent a fundamental transformation in organic synthesis. researchgate.net While direct amidation of the carboxamide group itself is not a standard reaction, the related carboxylic acid (obtained via hydrolysis) could be activated and coupled with various amines to yield a range of N-substituted amides. This process typically requires a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), to facilitate the formation of the amide bond. researchgate.net This approach is particularly valuable for coupling with amino acids or other sensitive amine substrates. researchgate.net
Cyclocondensation Reactions Involving the Carboxamide Group
The juxtaposition of the amino group at C-5 and the carboxamide at C-4 provides a reactive framework for cyclocondensation reactions, leading to the formation of fused pyrimidine (B1678525) rings. This strategy is a cornerstone for the synthesis of thiazolo[4,5-d]pyrimidines, which are of significant interest in medicinal chemistry.
For instance, the reaction of this compound with reagents like carbon disulfide can initiate cyclization. researchgate.net One reported synthesis involves heating a solution of aminocyanoacetamide and carbon disulfide in methanol to produce this compound. researchgate.net This compound is a direct precursor for thiazolo[4,5-d]pyrimidines. researchgate.net
The general strategy involves the reaction of the 5-amino-4-carboxamide scaffold with a one-carbon synthon, such as orthoesters or formamide. The amino group acts as a nucleophile, attacking the electrophilic carbon of the reagent, followed by an intramolecular cyclization involving the nitrogen of the carboxamide group, ultimately forming the fused pyrimidine ring after dehydration. This cyclocondensation is a common and efficient method for constructing bicyclic heterocyclic systems from substituted aminothiazoles.
Ring Transformations and Skeletal Rearrangements
Beyond reactions at its functional groups, the thiazole ring of this compound and its derivatives can participate in skeletal rearrangements, leading to different heterocyclic structures.
Intramolecular Rearrangements (e.g., S→N Migrations)
A notable rearrangement in derivatives of this compound is the S→N migration of substituents. This typically occurs in S-alkylated derivatives, such as S-allyl or S-propargyl compounds. For example, the thermal 'sulphur to nitrogen' rearrangement of ethyl 5-amino-2-allylmercaptothiazole-4-carboxylate has been shown to furnish 5-amino-3-allyl-4-ethoxycarbonylthiazole-2(3H)-thione. researchgate.net This type of rearrangement, sometimes referred to as a thio-aza-Claisen rearrangement, involves the migration of an allylic group from the exocyclic sulfur atom to the endocyclic nitrogen atom at the N-3 position of the thiazole ring. researchgate.net The reaction can be facilitated by heat, and the addition of a radical initiator like AIBN (azobisisobutyronitrile) has been found to lower the required temperature and improve the yield of the rearranged product. researchgate.net
The success and regioselectivity of these S→N migrations are highly dependent on the nature of the migrating group. researchgate.net While allylic and propargylic groups undergo this transposition, other groups like benzyl (B1604629) have been shown to resist migration under similar conditions. researchgate.net
Table 1: S→N Rearrangement of Ethyl 5-amino-2-allylmercaptothiazole-4-carboxylate
| Starting Material | Conditions | Product | Yield | Reference |
| Ethyl 5-amino-2-allylmercaptothiazole-4-carboxylate | Thermal | 5-Amino-3-allyl-4-ethoxycarbonylthiazole-2(3H)-thione | Moderate | researchgate.net |
| Ethyl 5-amino-2-allylmercaptothiazole-4-carboxylate | Thermal, AIBN | 5-Amino-3-allyl-4-ethoxycarbonylthiazole-2(3H)-thione | Improved | researchgate.net |
Expansion and Contraction of the Thiazole Ring System
While specific examples of ring expansion or contraction starting directly from this compound are not prevalent in the provided search results, these transformations are known for thiazole derivatives in general. Ring expansion could potentially lead to the formation of six-membered rings like thiadiazines. Conversely, ring contraction could yield four-membered ring systems, although this is less common.
These transformations often require specific reagents or reaction conditions designed to induce bond cleavage and reformation within the heterocyclic core. For instance, reactions involving S-alkylation followed by treatment with strong bases or photolytic conditions can sometimes trigger skeletal rearrangements. However, S-alkylation of the parent ester has been performed under phase-transfer catalysis to specifically avoid ring-transformation reactions. researchgate.net This indicates that while the potential for such rearrangements exists, reaction conditions can be controlled to favor specific outcomes.
Structure Activity Relationship Sar Investigations of 5 Amino 2 Mercaptothiazole 4 Carboxamide Derivatives
Strategic Elucidation of the Thiazole (B1198619) Scaffold as a Pharmacophore Precursor
The thiazole nucleus is a cornerstone in the design of therapeutically active molecules due to its diverse pharmaceutical applications. nih.govresearchgate.net Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. nih.govmdpi.com The inherent aromaticity of the thiazole ring, along with the presence of heteroatoms, allows it to act as a versatile pharmacophore capable of participating in hydrogen bonding and π-stacking interactions with biological targets. researchgate.net
The structural significance of the thiazole ring lies in its ability to serve as a bioisosteric replacement for other aromatic or heterocyclic systems, often leading to improved potency or modified selectivity. The arrangement of the amino, mercapto, and carboxamide groups on the 5-amino-2-mercaptothiazole-4-carboxamide scaffold provides a unique three-dimensional presentation of hydrogen bond donors and acceptors, crucial for molecular recognition at receptor binding sites. The development of numerous thiazole-containing compounds as inhibitors of various enzymes underscores the importance of this scaffold in drug discovery. colab.ws
Systematic Variation of Substituents and Their Influence on Derivative Properties
The chemical reactivity of the thiazole ring allows for substitutions at the C-2, C-4, and C-5 positions. analis.com.my The nature of the substituents at these positions can significantly impact the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological activity. analis.com.my
The C-2 position of the thiazole ring is electron-deficient and thus susceptible to nucleophilic attack. pharmaguideline.com Modifications at this position, often involving the mercapto group, can profoundly alter the molecule's interaction with target proteins. For instance, the conversion of the mercapto group to various thioether or thioester derivatives introduces different alkyl or aryl moieties. The stereoelectronic properties of these substituents, such as their size, shape, and electron-donating or -withdrawing nature, can influence binding affinity.
Table 1: Effect of C-2 Substituents on Biological Activity This table is a representative example based on general findings in thiazole chemistry and does not represent specific data for this compound, for which specific SAR data on C-2 modifications was not available in the search results.
| Substituent at C-2 (via -S-) | General Stereoelectronic Effect | Observed Impact on Activity (General Thiazoles) |
|---|---|---|
| -H (Mercapto) | Small, polar, H-bond donor | Baseline activity, potential for metal chelation |
| -CH3 (Methyl) | Small, lipophilic, electron-donating | Can improve membrane permeability |
| -CH2-Aryl (Benzyl) | Bulky, lipophilic, potential for π-interactions | May enhance binding through hydrophobic interactions |
| -C(O)-Aryl (Benzoyl) | Bulky, electron-withdrawing, H-bond acceptor | Can introduce additional H-bonding capabilities |
The amino group at the C-5 position is a critical hydrogen bond donor and can be a key interaction point with biological targets. nih.gov Modifications at this site, such as acylation or alkylation, can modulate the hydrogen bonding capacity and introduce new steric or electronic features. Structure-activity relationship studies on similar 2-aminothiazoles have demonstrated that the nature of the substituent on the amino group is crucial for activity. nih.gov
For example, the introduction of substituted benzoyl groups at the N-2 position of 2-aminothiazoles has led to a significant improvement in antitubercular activity, highlighting the importance of this position for activity. nih.gov Similarly, in a series of 5-aminothiazole-based ligands, the substitution pattern was found to be critical for their modulatory effects. nih.gov
The carboxamide group at the C-4 position offers another avenue for derivatization, allowing for the introduction of a wide variety of substituents. The amide nitrogen and the carbonyl oxygen can participate in hydrogen bonding, and the R-group of the amide can be modified to explore different chemical spaces and interactions.
Studies on thiazole-4-carboxamide (B1297466) derivatives have shown that modifications at this position can lead to potent inhibitors of various enzymes, such as cyclooxygenases (COX). nih.govacs.org The nature of the substituent on the amide nitrogen can influence the selectivity and potency of the compounds. For instance, the introduction of bulky groups can enhance binding by filling lipophilic pockets in the target enzyme. nih.gov The synthesis of a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives has shown that the carboxanilide side chain plays a significant role in their biological effects. mdpi.com
Table 2: Influence of C-4 Carboxamide Substituents on COX Inhibition This table is based on findings from studies on related thiazole carboxamide derivatives. nih.govnih.gov
| Substituent on Amide Nitrogen | Observed COX Inhibition | Reference |
|---|---|---|
| 3,4,5-trimethoxyphenyl | Potent COX-1 and COX-2 inhibition | nih.gov |
| 4-(tert-butyl)phenyl | Potent COX-2 inhibition | nih.gov |
| 4-chloro-2,5-dimethoxyphenyl | Selective COX-2 inhibition | nih.gov |
Conformational Analysis and Molecular Recognition Hypotheses
Molecular docking studies are frequently employed to hypothesize the binding modes of thiazole derivatives within the active sites of target proteins. metu.edu.trmdpi.com These studies often reveal key hydrogen bonding and hydrophobic interactions that contribute to the compound's affinity and selectivity. metu.edu.tr For instance, docking studies of thiazole carboxamide derivatives into COX enzymes have helped to explain their inhibitory activity by showing how they fit into the active site and interact with key amino acid residues. nih.govmetu.edu.tr The thiazole nitrogen and the exocyclic amine protons are often predicted to form essential hydrogen bonds with the protein backbone. nih.gov
Design Principles for Novel Derivatives Based on SAR Insights
The collective SAR data provides a roadmap for the rational design of new derivatives with potentially enhanced or novel biological activities. Key design principles that have emerged from the study of thiazole derivatives include:
Scaffold Hopping and Bioisosteric Replacement: The thiazole ring can be used to replace other heterocyclic or aromatic systems to improve properties such as potency, selectivity, or metabolic stability.
Targeted Substituent Variation: Based on SAR data, specific positions on the thiazole ring can be targeted for modification. For example, if a hydrophobic pocket is known to exist in the target protein, lipophilic substituents can be introduced at the appropriate position on the thiazole scaffold. nih.gov
Introduction of Conformational Constraints: The thiazole ring can be incorporated to reduce the conformational flexibility of a molecule, which can lead to an increase in binding affinity by reducing the entropic penalty of binding. acs.org
Structure-Based Design: When the three-dimensional structure of the target protein is known, computational methods such as molecular docking can be used to design derivatives that have a high predicted affinity and a favorable binding mode. mdpi.com
By applying these principles, medicinal chemists can continue to explore the chemical space around the this compound scaffold to develop new chemical entities with desired biological profiles.
Computational and Spectroscopic Characterization of 5 Amino 2 Mercaptothiazole 4 Carboxamide
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems. For 5-Amino-2-Mercaptothiazole-4-Carboxamide, these methods provide fundamental insights into its geometry, stability, and electronic nature.
Geometry Optimization and Electronic Structure Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. These studies typically use functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to accurately model the system. researchgate.net The calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's precise structure.
Analysis of the electronic structure often involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron to a higher energy state. researchgate.net For related carboxamide structures, these computational approaches have been vital in rationalizing their chemical behavior and potential bioactivity. mdpi.com
Table 1: Representative Quantum Chemical Parameters (Illustrative)
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | (Value dependent on specific study) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | (Value dependent on specific study) |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | (Value dependent on specific study) |
| Dipole Moment | Measure of the net molecular polarity. | (Value dependent on specific study) |
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis, Raman)
A significant strength of DFT is its ability to predict spectroscopic data with a high degree of accuracy, which can then be compared with experimental results for structural validation. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra. mdpi.com Discrepancies between calculated and observed shifts can sometimes be attributed to solvent effects, which can also be modeled computationally. researchgate.netmdpi.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. researchgate.net This analysis helps in understanding the electronic properties and the nature of chromophores within the molecule.
Table 2: Comparison of Calculated and Experimental Spectroscopic Data for a Thiazole (B1198619) Derivative (Illustrative)
| Spectroscopic Data | Calculated Value | Experimental Value |
|---|---|---|
| IR: C=O Stretch (cm⁻¹) | (Value from DFT calculation) | (Value from experimental spectrum) |
| **IR: N-H Stretch (cm⁻¹) ** | (Value from DFT calculation) | (Value from experimental spectrum) |
| ¹H NMR: -NH₂ (ppm) | (Value from DFT calculation) | (Value from experimental spectrum) |
| ¹³C NMR: C=O (ppm) | (Value from DFT calculation) | (Value from experimental spectrum) |
| UV-Vis: λmax (nm) | (Value from TD-DFT calculation) | (Value from experimental spectrum) |
Molecular Dynamics and Docking Simulations for Interaction Prediction
To explore the potential of this compound as a biologically active agent, computational simulations are employed to predict its interactions with protein targets.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govresearchgate.net For thiazole carboxamide derivatives, docking studies have been used to investigate their potential as inhibitors for enzymes like cyclooxygenase (COX). nih.gov These simulations can identify key interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and the amino acid residues in the protein's active site. researchgate.net The binding affinity, often expressed as a docking score, helps to rank potential drug candidates. researchgate.netmdpi.com
Molecular dynamics (MD) simulations can further complement docking studies by providing insights into the dynamic behavior of the ligand-protein complex over time, confirming the stability of the predicted binding mode. researchgate.net
Advanced Spectroscopic Techniques for Structural Confirmation and Tautomeric Studies
While computational methods are powerful, experimental verification is crucial. Advanced spectroscopic techniques are essential for unambiguous structural confirmation and for studying dynamic processes like tautomerism.
The thiazole ring, particularly when substituted with amino and mercapto groups, can exist in different tautomeric forms. For instance, the 2-mercapto group can exist in a thiol (-SH) form or a thione (=S) form, where the proton resides on a ring nitrogen. wikipedia.org Theoretical calculations on related 2-mercaptobenzothiazoles indicate that the thione tautomer is generally more stable than the thiol form. wikipedia.orgresearchgate.net Experimental techniques like NMR spectroscopy are invaluable for identifying the predominant tautomer in solution. wikipedia.org The structure of related compounds has been confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net
Application of Computational Methods in Reaction Pathway Elucidation and Mechanistic Understanding
Computational chemistry is also a powerful tool for understanding how molecules are formed and how they react. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. mdpi.com This allows for the elucidation of reaction mechanisms at a molecular level.
For instance, in the synthesis of related thiazole derivatives, computational studies can help rationalize why a reaction proceeds through a specific pathway. mdpi.com By calculating the activation energies for different possible routes, chemists can predict the most favorable reaction conditions, thereby improving synthetic efficiency. researchgate.netresearchgate.net This predictive power is instrumental in designing novel synthetic routes for complex heterocyclic molecules.
Advanced Research Applications of 5 Amino 2 Mercaptothiazole 4 Carboxamide and Its Derivatives
Precursor Role in Fused Heterocyclic Synthesis: Thiazolopyrimidines and Analogues
The strategic positioning of reactive groups on the 5-amino-2-mercaptothiazole-4-carboxamide scaffold makes it an ideal precursor for the synthesis of fused heterocyclic systems. These complex structures are of high interest in medicinal chemistry due to their structural relationship with endogenous molecules.
Synthesis of Purine (B94841) Bioisosteres and Related Scaffolds
A significant application of this compound is in the synthesis of thiazolo[4,5-d]pyrimidines. These compounds are recognized as bioisosteres of purines, meaning they are structurally similar to natural purines and can interact with the same biological targets. researchgate.net This mimicry allows for the development of molecules that can modulate the activity of enzymes and receptors involved in purine metabolism and signaling pathways.
The synthesis often involves the cyclocondensation of the aminothiazole precursor with various reagents to form the fused pyrimidine (B1678525) ring. For example, reacting 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides, which are derivatives of the title compound, with trifluoroacetic anhydride (B1165640) leads to the formation of 5-trifluoromethyl-thiazolo[4,5-d]pyrimidines. mdpi.com These reactions create a core structure that is a key intermediate for producing bioactive molecules. researchgate.net The resulting thiazolopyrimidine derivatives have been investigated for a range of therapeutic applications. mdpi.com
| Fused Heterocycle System | Precursor | Key Reagent Example | Resulting Scaffold |
| Thiazolo[4,5-d]pyrimidine (B1250722) | 4-Amino-2-thioxo-thiazole-5-carboxamides | Trifluoroacetic Anhydride | 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines mdpi.com |
| Thiazolo[4,5-d]pyrimidine | 5-Aminothiazole-4-carboxamide (B1282440) | Not specified | Thiazolo[4,5-d]pyrimidine-5,7-dione researchgate.net |
| Thiazolo[4,5-e] researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-c]pyrimidine | 2-Methylsulphanyl-5-aminothiazole-4-carboxamide | Not specified | Thiazolo-triazolo-pyrimidine systems researchgate.net |
Methodologies for Constructing Condensed Thiazole (B1198619) Systems
Several synthetic methodologies are employed to construct condensed thiazole systems from this compound and its derivatives. A common approach is cyclization, where the existing thiazole ring is fused with another ring system.
One-pot synthesis is a highly efficient method for preparing derivatives like alkyl 5-amino-2-mercaptothiazole-4-carboxylates. researchgate.net For instance, the reaction of aminocyanoacetamide with carbon disulfide in methanol (B129727) under reflux conditions yields this compound directly. researchgate.net
Further elaboration into fused systems often involves cyclocondensation reactions. Heating thiazole-5-carboxamide (B1230067) derivatives with reagents like trifluoroacetic anhydride results in the formation of the fused pyrimidine ring, yielding the thiazolo[4,5-d]pyrimidine core. mdpi.com Another method involves reacting the precursor with aromatic aldehydes or acetic anhydride to produce various thiazolopyrimidines. scilit.com Subsequent chemical transformations can be performed, such as treating a thiazolopyrimidine with phosphorus oxychloride (POCl₃) to introduce a chloro group, which can then be substituted with amines or other nucleophiles to create a library of diverse compounds. scilit.com
Applications in Analytical Chemistry and Material Science
The chemical properties of this compound and related structures lend themselves to applications beyond medicinal chemistry, extending into the realms of analytical techniques and materials science.
Functionality as a Matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
In MALDI-MS, a matrix is used to co-crystallize with an analyte, absorbing laser energy and facilitating the soft ionization of the analyte molecules. While direct studies on this compound as a MALDI matrix are not prominent, its structural analogs have proven to be effective matrices for a wide range of analytes.
For example, 5-amino-2-mercapto-1,3,4-thiadiazole is a useful matrix for the analysis of neutral carbohydrates. researchgate.net Other related mercapto-thiazole compounds have also been successfully employed:
2-Mercaptobenzothiazole (B37678) (MBT) has been used for the desorption of proteins up to 100,000 Da and shows a high tolerance for sample contaminants. researchgate.netresearchgate.net
5-Chloro-2-mercaptobenzothiazole (CMBT) is effective for analyzing peptides, low-mass proteins, glycolipids, and oligosaccharides, offering excellent experimental reproducibility. researchgate.netnih.gov
5-Ethyl-2-mercaptothiazole has been reported as a matrix for a broad spectrum of analytes including peptides (substance P), proteins (insulin), carbohydrates (beta-cyclodextrin), and synthetic polymers. nih.gov
The success of these structurally similar compounds suggests the potential utility of the thiazole-thiol scaffold in developing new matrices for MALDI-MS applications.
| MALDI Matrix Analog | Analyte Class | Reference |
| 5-Amino-2-mercapto-1,3,4-thiadiazole | Neutral Carbohydrates | researchgate.net |
| 2-Mercaptobenzothiazole (MBT) | Proteins, Lipids | researchgate.netresearchgate.net |
| 5-Chloro-2-mercaptobenzothiazole (CMBT) | Peptides, Proteins, Glycolipids | researchgate.netnih.gov |
| 5-Ethyl-2-mercaptothiazole | Peptides, Proteins, Cyclodextrins, Polymers | nih.gov |
Exploration in Polymer Chemistry and Functional Materials
The reactive nature of the 2-mercaptobenzothiazole (MBT) core, a structure related to the title compound, has been explored in polymer chemistry and material science. wikipedia.org MBT and its derivatives are notable for their role in the vulcanization of rubber, where they act as accelerators to create stronger, more durable materials. wikipedia.org
More recently, derivatives have been designed as functional monomers for creating advanced polymers. nih.gov For instance, acrylate (B77674) and methacrylate (B99206) derivatives of 2-mercaptobenzothiazole have been synthesized and are considered potential photo-initiators for the radical polymerization of various acrylate monomers. nih.gov The ability of these compounds to participate in polymerization reactions opens up possibilities for creating novel polymers with specific functionalities, such as redox-responsive materials. nih.gov The benzothiazole (B30560) moiety itself is a valuable component in the synthesis of materials with interesting physicochemical properties. mdpi.com
Future Research Trajectories and Innovations
Development of Chemo- and Regioselective Synthesis of 5-Amino-2-mercaptothiazole-4-carboxamide
While established methods for synthesizing the core structure exist, future research is focused on developing more efficient, selective, and environmentally benign synthetic routes. researchgate.net A key challenge lies in achieving precise control over the substitution patterns on the thiazole (B1198619) ring, which is crucial for tuning the molecule's properties.
One-pot synthesis methodologies are a significant area of interest. For instance, a one-pot synthesis for the related alkyl 5-amino-2-mercaptothiazole-4-carboxylates has been developed, which involves the reaction of hydrogen sulfide (B99878) with a mixture of alkyl 2-oximino-2-cyanoacetate and trialkyl orthoformate. researchgate.net Adapting such multi-component reaction strategies could lead to a more streamlined and atom-economical synthesis of the target carboxamide.
Future efforts will likely concentrate on the development of catalytic systems that can direct the cyclization and functionalization steps with high regioselectivity. This avoids the formation of unwanted isomers and simplifies purification processes. rsc.org Research into base-induced cyclization reactions, as seen in the synthesis of other N-aryl/alkylthiazole-5-carboxamides, could provide a pathway to greater control over the final product's architecture. rsc.org
Table 1: Comparison of Synthetic Approaches for Thiazole Carboxamide Scaffolds
| Synthetic Strategy | Starting Materials | Key Features & Future Direction |
|---|---|---|
| Current Method | Aminocyanoacetamide, Carbon disulfide | High-yield (79%), environment-friendly, suitable for industrial production. Future work could focus on milder reagents. researchgate.net |
| One-Pot Carboxylate Synthesis | Alkyl 2-oximino-2-cyanoacetate, Trialkyl orthoformate, Hydrogen sulfide | Instrumental trapping of the imino group; avoids isolation of intermediates. Adaptation for the carboxamide is a key research goal. researchgate.net |
| Regioselective Cyclization | 2-oxo-2-(amino)ethanedithioates, Isocyanides | Base-induced, catalyst-free, and rapid synthesis of regioisomeric thiazole carboxamides. Exploring a wider range of isocyanides and dithioates is a future trajectory. rsc.org |
Investigation of Unexplored Reactivity Patterns and Novel Derivatives
The this compound molecule possesses multiple reactive sites—the amino group, the mercapto group, and the carboxamide—lending itself to a wide array of chemical transformations. Future research will delve into previously unexplored reactivity patterns to generate novel derivatives with unique properties.
S-alkylation followed by thermal 'sulfur to nitrogen' rearrangement (thio-aza-Claisen rearrangement) has been demonstrated in the corresponding carboxylate esters, leading to N-substituted thiazole-2(3H)-thiones. researchgate.net A systematic investigation into these rearrangements for the carboxamide derivative could yield a new class of N-functionalized compounds. Furthermore, the use of radical initiators like azobisisobutyronitrile (AIBN) has been shown to lower the reaction temperature for such rearrangements, a technique that warrants exploration for the title compound. researchgate.net
The synthesis of di-, tri-, and even tetrathiazole moieties has been shown to enhance therapeutic activities in other contexts. nih.gov Applying this concept, the 5-amino group of the title compound could be used as a nucleophile to react with α-bromoketone derivatives of other thiazoles, creating complex, multi-ring structures with potentially amplified biological or material properties. nih.gov
Integration with Flow Chemistry and Automated Synthesis Paradigms
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a major innovation in chemical manufacturing. researchgate.net These technologies offer superior control over reaction parameters, enhanced safety, and the potential for rapid library generation and scale-up. researchgate.netresearchgate.net
The synthesis of thiazoles is well-suited for modern automated platforms, including microwave-assisted synthesis and flow chemistry. figshare.com Future research will focus on adapting the synthesis of this compound and its derivatives to continuous flow reactors. This could involve using packed-bed reactors with solid-supported catalysts or bases to streamline the process. researchgate.net The modular nature of flow synthesis would allow for the rapid generation of a library of derivatives by systematically varying the building blocks, facilitating the exploration of structure-activity relationships. researchgate.net
Advanced Computational-Experimental Synergies for Rational Design
The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the discovery of new functional molecules. researchgate.netresearchgate.net Future research on this compound will increasingly rely on this synergy.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic and photophysical properties of novel derivatives before their synthesis. researchgate.net This allows for the rational design of molecules with specific characteristics, such as color-tunable fluorophores for materials science applications. researchgate.net Molecular docking and dynamics simulations are crucial for designing derivatives that can bind to specific biological targets, such as enzymes or protein receptors. researchgate.netrsc.org For example, computational studies have been used to design thiazole-based molecules as anticancer agents by evaluating their interactions with specific proteins like Bcl-2. researchgate.net This in silico screening process can prioritize the most promising candidates for synthesis and biological testing, saving significant time and resources. researchgate.netnih.gov
Table 2: Computational Tools in Thiazole Derivative Research
| Computational Method | Application | Research Goal |
|---|---|---|
| DFT/TD-DFT | Prediction of electronic structure, photophysical properties, and reorganization energies. | Rational design of functional materials like fluorophores and optoelectronics. researchgate.netresearchgate.net |
| Molecular Docking | Simulation of binding interactions between a ligand and a biological target (e.g., enzyme, protein). | Identification of potential drug candidates and understanding their mechanism of action. researchgate.netrsc.orgnih.gov |
| Molecular Dynamics (MD) | Analysis of the conformational changes and stability of a ligand-protein complex over time. | Confirmation of binding stability and interaction patterns predicted by docking. researchgate.netsemanticscholar.org |
| ADMET Profiling | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage assessment of the drug-likeness of novel compounds. researchgate.net |
Exploration of New Application Domains Beyond Current Paradigms
While the primary use of this compound is as a precursor for bioactive compounds, its inherent structural features suggest potential in other advanced domains. researchgate.net Future research will aim to unlock these new applications.
The thiazole nucleus is a known fluorophore. researchgate.net By strategic functionalization of the amino, mercapto, and carboxamide groups, it may be possible to develop novel small organic fluorophores based on the title compound. These could find use as sensors, imaging agents, or as hole-transporting materials in optoelectronic devices, a potential indicated by computational studies on similar multi-heterocyclic systems. researchgate.net
The broad spectrum of biological activities associated with thiazole derivatives—including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties—suggests that derivatives of this compound could be explored for these purposes. mdpi.commdpi.comnih.gov The presence of multiple functional groups allows for the attachment of various pharmacophores, potentially leading to multi-target compounds with enhanced efficacy. nih.gov For example, designing derivatives that act as tubulin polymerization inhibitors or xanthine (B1682287) oxidase inhibitors represents a viable research direction based on studies of other thiazole carboxamides. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
